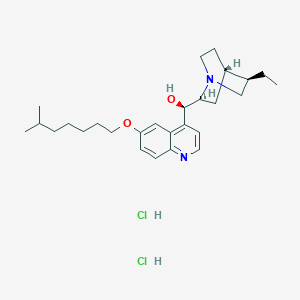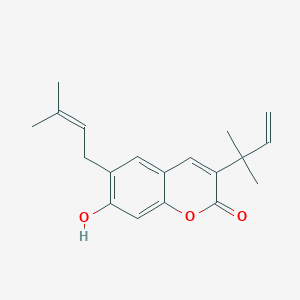
Gravelliferone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gravelliferone is a naturally occurring coumarin derivative, specifically a 7-hydroxycoumarin. It is characterized by the presence of hydroxyl groups attached to the C7 position of the coumarin skeleton. This compound was first isolated from the roots of Ruta graveolens and has been identified as 3-(1′,1′-dimethylallyl)-6-(3′,3′-dimethylallyl)-umbelliferone . This compound is known for its potential biological activities, including anti-HIV properties .
Vorbereitungsmethoden
Gravelliferone can be synthesized through multiple [3.3] sigmatropic rearrangements initiated by a Claisen rearrangement. This iterative procedure allows the synthesis of 3,6-disubstituted umbelliferone derivatives from umbelliferone . The reaction conditions typically involve the use of organic solvents and controlled temperatures to facilitate the rearrangement process.
Analyse Chemischer Reaktionen
Gravelliferone undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a precursor for synthesizing other coumarin derivatives.
Biology: Investigated for its anti-HIV activity, where it inhibits HIV reverse transcriptase and integrase.
Medicine: Potential therapeutic agent due to its antiviral properties.
Industry: Utilized in the synthesis of fluorescent dyes and other industrial chemicals.
Wirkmechanismus
The mechanism of action of gravelliferone involves its interaction with specific molecular targets. In the case of its anti-HIV activity, this compound inhibits HIV reverse transcriptase and integrase, which are crucial enzymes for viral replication . This inhibition prevents the virus from replicating and spreading within the host.
Vergleich Mit ähnlichen Verbindungen
Gravelliferone is similar to other 7-hydroxycoumarins, such as umbelliferone and esculetin. its unique structure, with dimethylallyl groups at the C3 and C6 positions, distinguishes it from other coumarins.
Conclusion
This compound is a fascinating compound with significant potential in various scientific and industrial fields. Its unique structure and biological activities make it a valuable subject for further research and development.
Eigenschaften
CAS-Nummer |
21316-80-3 |
|---|---|
Molekularformel |
C19H22O3 |
Molekulargewicht |
298.4 g/mol |
IUPAC-Name |
7-hydroxy-3-(2-methylbut-3-en-2-yl)-6-(3-methylbut-2-enyl)chromen-2-one |
InChI |
InChI=1S/C19H22O3/c1-6-19(4,5)15-10-14-9-13(8-7-12(2)3)16(20)11-17(14)22-18(15)21/h6-7,9-11,20H,1,8H2,2-5H3 |
InChI-Schlüssel |
HEPYYVMIJBDNIM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCC1=C(C=C2C(=C1)C=C(C(=O)O2)C(C)(C)C=C)O)C |
melting_point |
166 - 168 °C |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


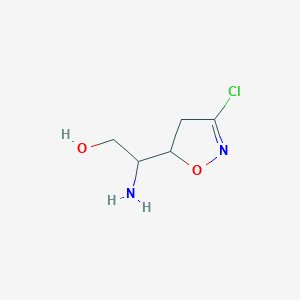
![(E)-but-2-enedioic acid;N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-[cyclohexyl(methyl)amino]-N-methylacetamide](/img/structure/B12295283.png)
![9b-(4-chloro-3-methylphenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydroimidazo[2,1-a]isoindol-5-one](/img/structure/B12295290.png)
![2-{1-[(tert-butoxy)carbonyl]-1H-indol-6-yl}acetic acid](/img/structure/B12295294.png)

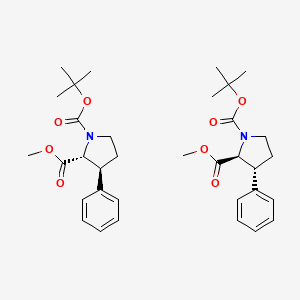
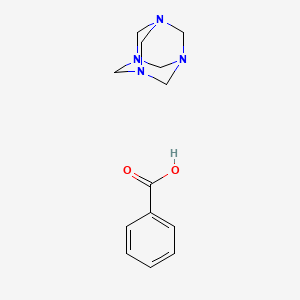
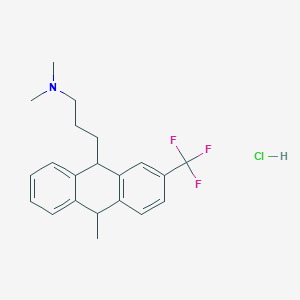
![33-(4-Amino-3,5-dihydroxy-6-methyloxan-2-yl)oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid;6-(methylamino)hexane-1,2,3,4,5-pentol](/img/structure/B12295324.png)
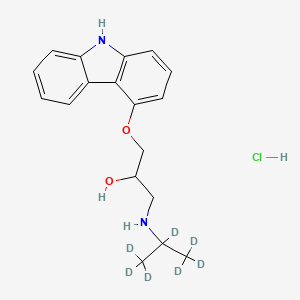
![N-[4-[2-Amino-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]benzamide](/img/structure/B12295336.png)


